molecular formula C8H10ClF2NO B1452279 1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride CAS No. 1106917-71-8

1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride

Numéro de catalogue: B1452279
Numéro CAS: 1106917-71-8
Poids moléculaire: 209.62 g/mol
Clé InChI: DTGHRIRRKQGREU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Introduction to 1-[3-(Difluoromethoxy)phenyl]methanamine Hydrochloride

Chemical Identity and Nomenclature

The compound is systematically named This compound under IUPAC rules. Its molecular formula is C₈H₁₀ClF₂NO , with a molecular weight of 209.62 g/mol . Key structural components include:

  • A benzene ring substituted at the 3-position with a difluoromethoxy group (-OCF₂)
  • A primary amine (-CH₂NH₂) at the benzylic position
  • A hydrochloric acid counterion
Property Value Source
CAS Registry Number 1106917-71-8
SMILES Notation NCC1=CC=CC(OC(F)F)=C1.[H]Cl
InChI Key DTGHRIRRKQGREU-UHFFFAOYSA-N

Synonyms include (3-(difluoromethoxy)phenyl)methanamine hydrochloride and m-difluoromethoxybenzylamine HCl. The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs, while the primary amine facilitates salt formation and downstream derivatization.

Historical Development and Discovery

First reported in patent literature circa 2015, this compound emerged from efforts to optimize protease inhibitor scaffolds. Its development paralleled advances in:

  • Solid-phase difluoromethylation : Early routes used hazardous gaseous reagents, but the adoption of sodium chlorodifluoroacetate (SCDA) enabled safer, scalable synthesis.
  • Regioselective functionalization : Modern methods achieve >90% selectivity for 3-substitution over competing 2- and 4-position reactions.

A 2018 breakthrough study demonstrated its utility as a factor D (FD) protease ligand , marking its entry into complement system therapeutics. Subsequent optimizations improved synthetic yields from 30-40% to 57% through:

  • Solvent system refinements (DMF/water mixtures)
  • Temperature-controlled stepwise addition protocols
  • Catalytic phase-transfer conditions

Significance in Organic and Medicinal Chemistry

Pharmaceutical Applications

As a privileged scaffold , this compound serves as:

  • Neurological drug precursor : The difluoromethoxy group enhances blood-brain barrier penetration for CNS-targeted agents
  • Protease inhibitor core : Binds trypsin-like serine proteases through ionic interactions with Asp189 in the S1 pocket
  • Anticancer intermediate : Modulates kinase signaling pathways in combination therapies
Material Science Utility
Application Function Reference
Polymer additives Fluorinated side-chain modifiers
Liquid crystal systems Dipole moment regulators
Surface coatings Hydrophobicity enhancers

The compound's synthetic flexibility enables diverse transformations:

  • Buchwald-Hartwig aminations for heterocycle formation
  • Mitsunobu reactions introducing chiral centers
  • Reductive aminations creating secondary/tertiary amines

Propriétés

IUPAC Name

[3-(difluoromethoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO.ClH/c9-8(10)12-7-3-1-2-6(4-7)5-11;/h1-4,8H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGHRIRRKQGREU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Introduction of Difluoromethoxy Group

The difluoromethoxy group (-OCF2H) is typically installed on the aromatic ring through nucleophilic substitution or via the reaction of phenolic precursors with difluoromethylating agents. Common methods include:

  • Reaction of hydroxy-substituted aromatic aldehydes or phenols with chlorodifluoromethyl reagents or chlorodifluoroacetic acid derivatives in the presence of bases and polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).

  • Use of chlorodifluoroacetic acid or its salts under heating conditions (e.g., 60–120 °C) with bases like potassium hydroxide or potassium hydride to facilitate substitution, yielding difluoromethoxy-substituted benzaldehydes or related intermediates.

Solvents and Bases Employed

Step Solvent(s) Base(s) Temperature Range (°C)
Difluoromethoxy introduction DMF, DMSO, NMP, 1,4-dioxane Potassium hydroxide, potassium hydride, sodium methoxide 10–120
Coupling reactions DMF, NMP, DMSO, THF, MeCN Potassium tert-butoxide, sodium methoxide, triethylamine 5–90

These conditions enable efficient transformation with good yields (typically 85–90%) and high purity (HPLC purity >89%).

Conversion to Benzylamine Derivative

The aldehyde or ketone intermediates bearing the difluoromethoxy group on the aromatic ring are converted to the corresponding benzylamine derivatives by reductive amination or amination reactions.

  • Reductive amination of the aldehyde intermediate with ammonia or amine sources in the presence of reducing agents (e.g., sodium cyanoborohydride or catalytic hydrogenation) is a common approach.

  • Alternatively, halomethyl intermediates can be reacted with ammonia or amines to yield the benzylamine.

  • The free amine is then converted to the hydrochloride salt by treatment with hydrochloric acid in suitable solvents, facilitating isolation and purification.

Representative Preparation Procedure (Based on Patent US11370799B2 and CN102690194A)

Step Reagents/Conditions Description Yield (%) Purity (HPLC %)
1 3-Hydroxybenzaldehyde + chlorodifluoroacetic acid salt, base (KOH or KH), solvent (DMF or DMSO), heat 60–120 °C Introduction of difluoromethoxy group to yield 3-(difluoromethoxy)benzaldehyde intermediate 85–90 89–94
2 Reductive amination with ammonia or amine source, reducing agent (NaBH3CN), solvent (MeOH or EtOH) Conversion of aldehyde to 1-[3-(difluoromethoxy)phenyl]methanamine 80–88 >90
3 Treatment with HCl in an appropriate solvent (Et2O, MeOH) Formation of hydrochloride salt for isolation Quantitative >95

Key Research Findings and Optimization Notes

  • Solvent Choice: Polar aprotic solvents such as DMF and DMSO are preferred for difluoromethoxy introduction due to their ability to stabilize intermediates and facilitate nucleophilic substitution.

  • Base Selection: Strong bases like potassium tert-butoxide and potassium hydride enable efficient deprotonation and substitution but require controlled temperature to avoid side reactions.

  • Temperature Control: The difluoromethoxy installation step requires elevated temperatures (60–120 °C) for sufficient reaction rates, whereas amination and salt formation steps proceed effectively at lower temperatures (room temperature to 40 °C).

  • Purification: The hydrochloride salt formation improves compound stability and facilitates purification by crystallization, yielding a high-purity final product suitable for further applications.

Summary Table of Preparation Methods

Stage Method Description Key Reagents/Conditions Outcome
Difluoromethoxy group installation Nucleophilic substitution on phenol or aldehyde Chlorodifluoroacetic acid/salts, KOH/KH, DMF/DMSO, 60–120 °C Difluoromethoxy-substituted aromatic intermediate
Conversion to benzylamine Reductive amination or amination Ammonia or amine, NaBH3CN or catalytic hydrogenation, MeOH/EtOH 1-[3-(Difluoromethoxy)phenyl]methanamine
Hydrochloride salt formation Acidification with HCl HCl in Et2O or MeOH Stable hydrochloride salt

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride. Research indicates that compounds with difluoromethoxy groups exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range, indicating promising activity against cancer cells .

Table 1: Cytotoxicity Data of Related Compounds

CompoundIC50 (μM)Cell Line
1-[3-(Difluoromethoxy)phenyl]methanamine11.4 ± 2.4A549 (Lung Cancer)
Compound 3f7.3 ± 1.5HeLa (Cervical Cancer)
Compound 3g9.2 ± 0.2MCF-7 (Breast Cancer)

These findings suggest that the difluoromethoxy group may enhance the interaction with biological targets, leading to increased efficacy in inhibiting tumor growth.

Antimalarial Activity

Another area of interest is the application of this compound in combating malaria. The Open Source Malaria consortium has been investigating various compounds for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. Some derivatives similar to this compound have demonstrated effective antimalarial activity, with IC50 values below 2.5 μM .

Table 2: Antimalarial Activity Data

CompoundIC50 (μM)Plasmodium Strain
1-[3-(Difluoromethoxy)phenyl]methanamine<2.5P. falciparum (3D7)
Compound A<1P. falciparum (3D7)
Compound B<2P. falciparum (3D7)

These results indicate that the compound could be a lead candidate for further development as an antimalarial agent.

Case Study: In Vitro Characterization

A study conducted on a series of difluoromethoxy-containing compounds assessed their metabolic stability and solubility profiles, which are crucial for drug development. The compounds exhibited excellent solubility in aqueous buffers and stability in mouse serum, making them suitable candidates for further pharmacological evaluation .

Case Study: Structure-Activity Relationship Analysis

In another study focusing on structure-activity relationships, modifications to the difluoromethoxy group were systematically evaluated to determine their impact on biological activity. The introduction of various substituents was found to significantly alter the potency against cancer cell lines, underscoring the importance of molecular design in drug discovery .

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects: The difluoromethoxy group (-OCHF₂) in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs like (3-(benzyloxy)phenyl)methanamine HCl .

Molecular Weight and Lipophilicity :

  • The target compound is lighter (~210–240 g/mol) than benzyloxy-substituted analogs (249.74 g/mol) but heavier than dopamine HCl (189.64 g/mol). Its fluorinated substituent likely enhances membrane permeability compared to polar catecholamines like dopamine .

Biological Relevance :

  • While dopamine HCl is a neurotransmitter targeting adrenergic and dopaminergic receptors, fluorinated methanamine derivatives are often explored as modulators for nuclear receptors (e.g., REV-ERBα) or enzyme inhibitors due to their improved pharmacokinetic profiles .

Q & A

Q. How can researchers design a synthesis route for 1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride?

  • Methodological Answer : A typical synthesis involves:

Starting Materials : 3-(Difluoromethoxy)benzaldehyde and methylamine, followed by reductive amination using sodium borohydride or sodium cyanoborohydride in a polar solvent (e.g., methanol) .

Intermediate Isolation : Purification via recrystallization or column chromatography to remove unreacted reagents.

Hydrochloride Salt Formation : Treating the free base with hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .
Key Considerations: Monitor reaction pH and temperature to avoid over-reduction or byproduct formation.

Q. What analytical techniques are essential for confirming the identity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify structural integrity, focusing on the difluoromethoxy group’s distinct splitting patterns (e.g., 19^19F coupling) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ at m/z 208.0844 for C9_9H11_{11}F2_2NO) .
  • HPLC/UPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .
    Note: Compare data with literature or computational predictions to resolve ambiguities.

Q. What are the recommended storage conditions and handling protocols for this compound?

  • Methodological Answer :
  • Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the difluoromethoxy group .
  • Handling : Use gloves and fume hoods to avoid dermal exposure; dissolve in DMSO or ethanol for biological assays to enhance solubility .
  • Waste Disposal : Neutralize with a weak base (e.g., sodium bicarbonate) before disposal via certified chemical waste services .

Advanced Questions

Q. How can researchers optimize low yields in the final reductive amination step?

  • Methodological Answer :
  • Catalyst Screening : Test alternatives to NaBH4_4, such as Pd/C under hydrogen or BH3_3-THF, to improve selectivity .
  • Solvent Optimization : Use aprotic solvents (e.g., THF) to minimize side reactions with water.
  • Temperature Control : Maintain reactions at 0–5°C to stabilize intermediates and reduce decomposition .
    Data Contradiction Resolution: If yields remain low, analyze intermediates via LC-MS to identify bottlenecks (e.g., imine instability) .

Q. What strategies address discrepancies in 1^1H NMR chemical shifts for the difluoromethoxy group?

  • Methodological Answer :
  • Solvent Effects : Compare DMSO-d6_6 vs. CDCl3_3 spectra; fluorine atoms may cause unexpected splitting in polar solvents .
  • Impurity Analysis : Use 19^19F NMR to detect residual fluorinated byproducts (e.g., unreacted aldehyde) .
  • Computational Validation : Perform DFT calculations (e.g., Gaussian) to predict shifts and assign peaks accurately .

Q. How can the compound’s stability under physiological conditions be evaluated for in vitro assays?

  • Methodological Answer :
  • pH Stability Studies : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours; analyze degradation via LC-MS .
  • Light/Heat Stress Testing : Expose to UV light (254 nm) or 40°C for 48 hours to simulate harsh conditions .
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation; quantify parent compound loss .

Q. What mechanistic insights guide the compound’s interaction with biological targets (e.g., receptors)?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Maestro or AutoDock to model interactions with target proteins (e.g., GPCRs) .
  • SAR Analysis : Synthesize analogs (e.g., replacing difluoromethoxy with methoxy) to identify critical functional groups .
  • Kinetic Assays : Measure binding affinity (Kd_d) via surface plasmon resonance (SPR) or fluorescence polarization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.